3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-6-15-11-12-9-5-3-2-4-8(9)10(14)13(7)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAOQBOAJZTFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC3=CC=CC=C3C(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Derivatization Strategies for 3 Methyl 5h 1 2 Thiazolo 2,3 B Quinazolin 5 One Analogues
One-Pot Multicomponent Domino Reactions for Thiazoloquinazolinone Construction
One-pot multicomponent domino reactions represent a highly efficient and atom-economical approach to the synthesis of complex heterocyclic systems like thiazoloquinazolinones. These reactions involve the sequential formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates, thereby reducing reaction time, cost, and waste generation.
Acid-Catalyzed Approaches
Acid-catalyzed one-pot domino reactions have been successfully employed for the synthesis of novel thiazolo[2,3-b]quinazolinone derivatives. evitachem.com This approach typically involves the reaction of substituted 2-aminothiazoles, various benzaldehydes, and cyclic diketones under acidic conditions. evitachem.com The acid catalyst facilitates a cascade of reactions, including condensation and cyclization, to afford the target fused heterocyclic system. For instance, a library of fluorophoric thiazolo[2,3-b]quinazolinones has been synthesized using an acid-catalyzed one-pot microwave irradiation technique. evitachem.com
A plausible mechanism for such a reaction involves the initial acid-catalyzed condensation of a cyclic diketone (e.g., dimedone) with an aryl aldehyde to form a Michael adduct. evitachem.com This intermediate then reacts with a 2-aminothiazole (B372263) derivative, leading to a series of intramolecular cyclizations and dehydrations to furnish the final thiazolo[2,3-b]quinazolinone scaffold. evitachem.com The use of an acid catalyst is crucial for promoting the key bond-forming steps in this domino sequence.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Conditions | Product | Yield (%) |
| 2-Aminothiazole | Benzaldehyde (B42025) | Dimedone | p-TSA | Ethanol (B145695) | Microwave | Thiazolo[2,3-b]quinazolinone derivative | Good |
| 2-Amino-4-phenylthiazole | 4-Chlorobenzaldehyde | 1,3-Cyclohexanedione | HCl | DMF | Reflux | Substituted thiazolo[2,3-b]quinazolinone | Moderate |
This table presents representative examples of acid-catalyzed one-pot syntheses of thiazolo[2,3-b]quinazolinone analogues.
Base-Catalyzed Approaches
Base-catalyzed methodologies have also proven effective in the construction of the thiazolo[2,3-b]quinazoline ring system. A notable example is the highly efficient cascade bicyclization reaction of o-alkenylphenyl isothiocyanates with propargylamines. mdpi.com This transition-metal-free method utilizes a base, such as potassium carbonate (K₂CO₃), to promote the reaction cascade, affording a series of thiazolo[2,3-b]quinazolines in good to excellent yields. mdpi.com
The mechanism of this base-promoted reaction is thought to involve a 6-exo-trig hydroamination followed by a 5-exo-dig hydrothiolation. mdpi.com The base facilitates the initial nucleophilic attack and subsequent cyclization steps, leading to the formation of the fused heterocyclic product. This approach is operationally simple and demonstrates broad functional group tolerance. mdpi.com
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield (%) |
| o-Alkenylphenyl isothiocyanate | Propargylamine | K₂CO₃ | MeCN | 80 °C | Thiazolo[2,3-b]quinazoline derivative | 85-95 |
| Substituted o-vinylphenyl isothiocyanate | N-Methylpropargylamine | NaH | THF | Reflux | N-Methylthiazolo[2,3-b]quinazoline | 75-88 |
This table illustrates examples of base-catalyzed syntheses of thiazolo[2,3-b]quinazoline analogues.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov The application of microwave assistance to the synthesis of thiazolo[2,3-b]quinazolinones has been particularly successful in the context of one-pot multicomponent reactions. evitachem.comdocumentsdelivered.com
For example, the acid-mediated one-pot domino reaction of 2-aminothiazoles, benzaldehydes, and cyclic diketones can be efficiently carried out under microwave irradiation to produce a variety of thiazolo[2,3-b]quinazolinone derivatives. evitachem.com Similarly, a microwave-assisted, one-pot, two-step tandem synthesis of fused thiazolo[2,3-b]quinazolinones has been developed using an acidic ionic liquid as the catalyst. documentsdelivered.com This method offers the advantages of high yields and short reaction times. documentsdelivered.com
| Reactants | Catalyst | Solvent | Microwave Power (W) | Time (min) | Product | Yield (%) |
| Tetralone, Aldehydes, Thiourea, Chloroacetyl chloride | [NMP]H₂PO₄ | - | 300 | 2-8 | Thiazolo[2,3-b]quinazolinone derivative | 92-98 |
| 2-Aminothiazole, Benzaldehyde, Dimedone | p-TSA | Ethanol | 400 | 10 | Fluorophoric thiazolo[2,3-b]quinazolinone | 85-95 |
This table provides examples of microwave-assisted syntheses of thiazolo[2,3-b]quinazolinone analogues.
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a key goal of green chemistry, as it minimizes the use of volatile and often hazardous organic solvents. The synthesis of thiazolo[2,3-b]quinazolinone analogues has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts.
For instance, the synthesis of a novel array of thiadiazolo[2,3-b]quinazolin-6-one scaffolds, which are structurally related to the target compound, has been accomplished via a one-pot three-component reaction under solvent-free conditions. rsc.orgprepchem.com This reaction, involving dimedone, an aldehyde, and a 5-aryl-1,3,4-thiadiazol-2-amine, is catalyzed by a deep eutectic solvent and proceeds efficiently at elevated temperatures. rsc.orgprepchem.com The absence of a solvent simplifies the work-up procedure and reduces the environmental impact of the synthesis. prepchem.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product | Yield (%) |
| Dimedone | 4-Methylbenzaldehyde | 5-Phenyl-1,3,4-thiadiazol-2-amine | 2[HDPH]:CoCl₄²⁻ | 120 °C, Solvent-free | Thiadiazolo[2,3-b]quinazolin-6-one derivative | 88 |
| 1,3-Cyclohexanedione | Aromatic Aldehydes | 5-Aryl-1,3,4-thiadiazol-2-amines | LA-DES | 120 °C, Solvent-free | Thiadiazolo[2,3-b]quinazolin-6-one derivative | 73-96 |
This table showcases examples of solvent-free syntheses of compounds structurally related to thiazolo[2,3-b]quinazolinones.
Heteroannulation Reactions for Thiazoloquinazolinone Ring Formation
Heteroannulation reactions provide a strategic alternative to multicomponent approaches for the synthesis of thiazolo[2,3-b]quinazolines. These methods involve the construction of the thiazole (B1198619) ring onto a pre-formed quinazoline (B50416) or quinazolinone scaffold.
Cyclization of 2-Alkylsulfanylquinazolines
A key heteroannulation strategy for the preparation of thiazoloquinazolines is the cyclization of 2-alkylsulfanylquinazoline derivatives. researchgate.net This method typically involves a quinazoline ring that is substituted at the 2-position with a sulfur-containing moiety that also bears a reactive functional group. Intramolecular cyclization then leads to the formation of the fused thiazole ring.
For example, the reaction of a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with a suitable reagent containing a two-carbon electrophilic unit can lead to the formation of the thiazolo[2,3-b]quinazolinone core. researchgate.net A classic approach involves the reaction of a quinazoline-2-thione with an α-halo acid, such as chloroacetic acid, or an α-haloketone. This reaction proceeds via initial S-alkylation of the thiocarbonyl group, followed by an intramolecular condensation between the newly introduced side chain and a nitrogen atom of the quinazoline ring to form the thiazolidinone ring.
| Quinazoline Precursor | Reagent | Base/Catalyst | Solvent | Conditions | Product |
| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Chloroacetic acid | Sodium Acetate (B1210297) | Acetic Anhydride (B1165640)/Acetic Acid | Reflux | 5H- evitachem.commdpi.comThiazolo[2,3-b]quinazolin-3(2H)-one |
| Octahydroquinazoline-2-thione | α-Bromoketones | - | Ethanol | Reflux | Thiazolo[2,3-b]quinazoline derivative |
This table presents examples of heteroannulation reactions for the synthesis of the thiazolo[2,3-b]quinazoline ring system.
Intramolecular Cyclization of S-Alkylated Derivatives
A common and effective strategy for the synthesis of the thiazolo[2,3-b]quinazolin-5-one scaffold involves the intramolecular cyclization of S-alkylated 2-mercaptoquinazoline precursors. This method typically begins with the alkylation of a 2-thioquinazoline derivative with a reagent containing a suitable leaving group, followed by a base or acid-catalyzed cyclization to form the fused thiazole ring.
For instance, the reaction of 3,4-dihydro-2(1H)-quinazolinethione with chloroacetic acid, followed by heating, leads to the formation of 5H-thiazolo[2,3-b]quinazolin-3(2H)-one. This process involves the initial S-alkylation of the quinazolinethione, creating a carboxylic acid-containing intermediate which then undergoes intramolecular cyclization to yield the final product.
In a related synthetic approach, bioactive tricyclic quinazolines such as 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones and 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones have been synthesized through the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones in high yields. While not S-alkylated derivatives, these reactions highlight the utility of intramolecular cyclization as a powerful tool for constructing fused quinazolinone systems. The mechanism involves the cyclization of an aminoalkyl side chain onto the quinazolinone core.
Chalcogen-Mediated Cyclization Reactions
Electrophilic intramolecular cyclization reactions mediated by chalcogens, such as selenium and tellurium, offer a sophisticated method for constructing thiazolo[2,3-b]quinazolin-5-one analogues. These reactions are particularly useful for the cyclization of alkenyl and alkynyl derivatives of quinazolines. The nature of the chalcogen-containing electrophile plays a crucial role in determining the regioselectivity of the cyclization.
The interaction of tellurium tetrahalides with quinazoline derivatives bearing unsaturated thioether side chains can induce electrophilic heterocyclization. For example, the reaction of 3-allyl-2-allylthioquinazolin-4-one with tellurium tetrahalides leads to the regioselective formation of angular monohalides of 4-allyl-5-oxo-1,2,4,5-tetrahydrothiazolo[3,2-a]quinazolinium. dnu.dp.ua This demonstrates that the tellurium reagent activates the double bond, facilitating the intramolecular attack by the sulfur atom to form the thiazole ring. Even with an excess of the tellurium tetrahalide, the direction of the heterocyclization is not affected. dnu.dp.ua
Similar to tellurium tetrahalides, selenium tetrachloride is an effective reagent for mediating the electrophilic intramolecular cyclization of unsaturated quinazoline thioethers. The reaction of 3-allyl-2-allylthioquinazolin-4-one with selenium tetrachloride also results in the regioselective formation of the angular 4-allyl-5-oxo-1,2,4,5-tetrahydrothiazolo[3,2-a]quinazolinium monohalide. dnu.dp.ua This underscores the utility of selenium-based reagents in promoting the formation of the thiazolo[2,3-b]quinazoline ring system through a controlled cyclization process.
The choice of chalcogen (selenium or tellurium) significantly influences the regioselectivity of the electrophilic intramolecular heterocyclization of quinazoline derivatives with multiple unsaturated sites. Experimental data from studies on 3-allyl-2-allylthioquinazolin-4-one indicate that both selenium and tellurium tetrahalides direct the cyclization to occur regioselectively, yielding the angular tetrahydrothiazolo[3,2-a]quinazolin-10-ium salts. dnu.dp.ua This regiochemical outcome is consistent for both types of chalcogen tetrahalides, suggesting a similar mechanistic pathway where the electrophilic chalcogen activates one of the allyl groups, leading to the formation of the fused thiazole ring. dnu.dp.ua The stability of the resulting organic cation has been confirmed through ion exchange reactions. dnu.dp.ua
The table below summarizes the outcomes of chalcogen-mediated cyclization of 3-allyl-2-allylthioquinazolin-4-one.
| Chalcogen Reagent | Substrate | Product | Regioselectivity |
| Tellurium Tetrahalide | 3-allyl-2-allylthioquinazolin-4-one | 4-allyl-5-oxo-1,2,4,5-tetrahydrothiazolo[3,2-a]quinazolinium monohalide | Angular |
| Selenium Tetrachloride | 3-allyl-2-allylthioquinazolin-4-one | 4-allyl-5-oxo-1,2,4,5-tetrahydrothiazolo[3,2-a]quinazolinium monohalide | Angular |
Copper-Catalyzed Annulation Methods for Benzo[d]thiazolo[2,3-b]quinazolin-12-ones
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems. In the context of fused quinazolinones, copper catalysis can facilitate annulation reactions to construct polycyclic structures. For the synthesis of benzo nih.govnih.govthiazolo[2,3-c] researchgate.netdnu.dp.uanih.govtriazole derivatives, a related heterocyclic system, a copper-catalyzed diarylation of 3-mercaptotriazole has been reported. nih.govresearchgate.net This highlights the potential of copper catalysts in forming C-N and C-S bonds, which are crucial for the assembly of such fused systems. While a direct copper-catalyzed annulation method for Benzo[d]thiazolo[2,3-b]quinazolin-12-ones is not extensively detailed in the provided context, the principles of copper-catalyzed C-H bond functionalization and cross-coupling reactions are highly relevant to the construction of this scaffold.
Optimization of Reaction Conditions and Yield Enhancement for 3-Methyl-5H-researchgate.netrsc.orgthiazolo[2,3-b]quinazolin-5-one Synthesis
Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of 3-methyl-5H- researchgate.netrsc.orgthiazolo[2,3-b]quinazolin-5-one and its analogues. Key parameters that are often optimized include the choice of solvent, base, catalyst, reaction temperature, and reaction time.
For the synthesis of related thiazolo[2,3-b]quinazoline derivatives, one-pot, three-component reactions have been developed. For example, the synthesis of (E)-2-benzylidene-8,8-dimethyl-5-(methylthio)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione was achieved by refluxing 7,7-dimethyl-4-(methylthio)-2-thioxo-2,3,7,8-tetrahydroquinazolin-5(6H)-one, chloroacetic acid, and an appropriate aldehyde in glacial acetic acid with fused sodium acetate for 6 hours, resulting in yields ranging from 53.1% to 88.4% depending on the aldehyde used. nih.gov
The choice of solvent can dramatically impact reaction outcomes. For instance, the synthesis of 6-hydroxy-3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one, a precursor for more complex derivatives, was improved by switching from a high-temperature, solvent-free method to refluxing in DMSO, which led to a higher yield of 75%. niscair.res.in
Microwave-assisted synthesis has also been employed to improve reaction efficiency. The synthesis of 4(3H)-quinazoline derivatives from 2-aminobenzonitrile (B23959) and acyl chlorides has been successfully carried out under solvent-free conditions with microwave irradiation, demonstrating a significant reduction in reaction time. ujpronline.com
The table below presents a summary of reaction conditions and yields for the synthesis of various thiazolo[2,3-b]quinazoline analogues.
| Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 7,7-dimethyl-4-(methylthio)-2-thioxo-2,3,7,8-tetrahydroquinazolin-5(6H)-one, chloroacetic acid, benzaldehyde | Fused sodium acetate, glacial acetic acid, reflux, 6h | (E)-2-benzylidene-8,8-dimethyl-5-(methylthio)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione | 57.3 |
| 7,7-dimethyl-4-(methylthio)-2-thioxo-2,3,7,8-tetrahydroquinazolin-5(6H)-one, chloroacetic acid, 4-chlorobenzaldehyde | Fused sodium acetate, glacial acetic acid, reflux, 6h | (E)-2-(4-chlorobenzylidene)-8,8-dimethyl-5-(methylthio)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione | 80 |
| 7,7-dimethyl-4-(methylthio)-2-thioxo-2,3,7,8-tetrahydroquinazolin-5(6H)-one, chloroacetic acid, 4-nitrobenzaldehyde | Fused sodium acetate, glacial acetic acid, reflux, 6h | (E)-8,8-dimethyl-5-(methylthio)-2-(4-nitrobenzylidene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione | 88.4 |
| 6-hydroxy-2-methyl-4H-3,1-benzoxazin-4-one, 4-aminophenol | DMSO, reflux, 7h | 6-hydroxy-3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one | 75 |
Synthesis of Specific 3-Methyl-5H-nih.govnih.govthiazolo[2,3-b]quinazolin-5-one Derivatives and Analogues
The versatile scaffold of 3-methyl-5H- nih.govnih.govthiazolo[2,3-b]quinazolin-5-one has prompted extensive research into the synthesis of its derivatives and analogues. These efforts aim to explore and expand the chemical space around this core structure, leading to compounds with diverse properties and potential applications. Methodologies range from multicomponent domino reactions to multi-step syntheses, often employing modern techniques like microwave irradiation to enhance efficiency. This section details the synthetic strategies for several specific classes of these derivatives.
Fluorophoric Thiazolo[2,3-b]quinazolinone Derivatives
A significant class of derivatives is the fluorophoric thiazolo[2,3-b]quinazolinones, which are noted for their fluorescent properties. A primary synthetic route to these compounds is an acid-mediated, one-pot domino reaction utilizing microwave irradiation. nih.govrsc.org This multicomponent approach involves the reaction of substituted 2-amino thiazoles, various benzaldehydes, and cyclic diketones like dimedone or 1,3-cyclohexanedione. rsc.orgsemanticscholar.org
The reaction proceeds through a proposed mechanism where the cyclic diketone and benzaldehyde first form a Michael adduct under acidic conditions. nih.gov This intermediate then reacts with the 2-amino thiazole, leading to a subsequent tautomerization and cyclization to yield the final thiazolo[2,3-b]quinazolinone scaffold. nih.govnih.gov This efficient method allows for the creation of a library of unique, skeletally diverse fluorophoric molecules. nih.gov The incorporation of different electron-donating and electron-withdrawing substituents on the aryl moieties of the starting materials allows for the tuning of the fluorescence behaviors of the resulting compounds. rsc.org
| Compound ID | Starting Materials | Yield (%) | Reference |
| 5aa | 2-Amino-4-phenylthiazole, Benzaldehyde, Dimedone | 85 | semanticscholar.org |
| 5ac | 2-Amino-4-(4-chlorophenyl)thiazole, Benzaldehyde, Dimedone | 82 | semanticscholar.org |
| 5ag | 2-Amino-4-(4-methoxyphenyl)thiazole, Benzaldehyde, Dimedone | 88 | semanticscholar.org |
| 5ba | 2-Amino-4-phenylthiazole, Benzaldehyde, 1,3-Cyclohexanedione | 80 | semanticscholar.org |
N8-Substituted Thiazolo[5,4-f]quinazolin-9(8H)-one Series
The synthesis of N8-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones has been developed as a rational multistep process, often aided by microwave-assisted technology to improve efficiency. nih.gov A key precursor for this series is methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate, which serves as a versatile molecular platform. nih.gov
The synthesis of this key benzothiazole (B30560) intermediate is a multi-step process itself, starting from methyl 5-nitroanthranilate. nih.gov Once the key intermediate is obtained, it can be treated with reagents like the Vilsmeier-Haack reagent to form an (E)-methyl 2-cyano-6-([(dimethylamino)methylene]amino)benzo[d]thiazole-7-carboxylate. nih.gov This allows for the subsequent introduction of various alkyl and aryl groups at the N8 position of the pyrimidine (B1678525) ring, leading to a diverse library of target compounds. nih.gov This strategic approach facilitates the modulation of substituents at different positions to establish structure-activity relationships, particularly for applications like kinase inhibition. nih.govlookchem.com
| Series | General Structure Description | Synthetic Approach | Reference |
| 12 | N8-substituted with an aliphatic chain | Multistep synthesis from methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate | nih.gov |
| 13 | N8-substituted with an aromatic substituent | Multistep synthesis from methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate | nih.gov |
| 14 | Varied substituents on the thiazole moiety | Multistep synthesis from methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate | nih.gov |
| 15 | Varied substituents on the thiazole moiety | Multistep synthesis from methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate | nih.gov |
Spiro-benzimidazoquinazolinone and Spiro-benzothiazoloquinazolinone Derivatives
An environmentally friendly and efficient strategy for the synthesis of spiro-benzimidazoquinazolinones and spiro-benzothiazoloquinazolinones involves a multicomponent reaction using β-cyclodextrin as a supramolecular catalyst in water. nih.govresearchgate.net This method involves the condensation of isatin, dimedone, and either 2-aminobenzimidazole (B67599) or 2-aminobenzothiazole (B30445). nih.gov
The reaction is typically carried out by stirring a mixture of the three components in water containing a catalytic amount of β-cyclodextrin at around 60°C. nih.govresearchgate.net The use of β-cyclodextrin, a green and reusable catalyst, along with water as the solvent, makes this a notable eco-friendly protocol. nih.gov The process demonstrates broad applicability and versatility, providing the desired spiro compounds in excellent yields. researchgate.net The catalyst can be recovered and reused multiple times with minimal loss of activity. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |
| Isatin | Dimedone | 2-Aminobenzimidazole | β-Cyclodextrin | Spiro-benzimidazoquinazolinone | nih.gov |
| Isatin | Dimedone | 2-Aminobenzothiazole | β-Cyclodextrin | Spiro-benzothiazoloquinazolinone | nih.gov |
| Substituted Isatin | Dimedone | 2-Aminobenzimidazole | β-Cyclodextrin | Substituted Spiro-benzimidazoquinazolinone | researchgate.net |
| Substituted Isatin | Dimedone | 2-Aminobenzothiazole | β-Cyclodextrin | Substituted Spiro-benzothiazoloquinazolinone | researchgate.net |
Functionalized Benzothiazolo[2,3-b]quinazolinone Scaffolds
Functionalized benzothiazolo[2,3-b]quinazolinone scaffolds can be synthesized through various methods, including water-mediated multicomponent reactions. One such approach involves the reaction of aminobenzthiazoles, a cyclic β-diketone, and various aromatic aldehydes. researchgate.net This method is advantageous due to its simplicity, easy work-up, short reaction times, and the use of water as an environmentally benign solvent. researchgate.net
Another synthetic strategy employs DABCO-based ionic liquids as a facile and recyclable catalyst for the synthesis of benzothiazolo-[2,3-b]-quinazolin-1-one derivatives. researchgate.net These methods provide access to a range of polycondensed quinazoline systems which are of significant interest.
A different approach to functionalization involves starting with 2-(Bis-methylsulfanyl-methylene)-5,5-dimethyl-cyclohexane-1,3-dione, an α,α-dioxoketene dithioacetal. nih.gov This precursor reacts with 2-aminobenzothiazole to form an intermediate, which can then be reacted with various aromatic aldehydes to yield a series of (E)-2-(substituted-benzylidene)-benzothiazolo[2,3-b]quinazoline derivatives. nih.gov
| Compound Name | Starting Materials | Method | Reference |
| (E)-2-benzylidene-8,8-dimethyl-5-(methylthio)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione | 2-(Bis-methylsulfanyl-methylene)-5,5-dimethyl-cyclohexane-1,3-dione, 2-aminothiophenol (B119425), benzaldehyde | Multistep synthesis via α,α-dioxoketene dithioacetal | nih.gov |
| (E)-2-(4-chlorobenzylidene)-8,8-dimethyl-5-(methylthio)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione | 2-(Bis-methylsulfanyl-methylene)-5,5-dimethyl-cyclohexane-1,3-dione, 2-aminothiophenol, 4-chlorobenzaldehyde | Multistep synthesis via α,α-dioxoketene dithioacetal | nih.gov |
| (E)-2-(4-nitrobenzylidene)-8,8-dimethyl-5-(methylthio)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione | 2-(Bis-methylsulfanyl-methylene)-5,5-dimethyl-cyclohexane-1,3-dione, 2-aminothiophenol, 4-nitrobenzaldehyde | Multistep synthesis via α,α-dioxoketene dithioacetal | nih.gov |
Dihydro-5H-nih.govnih.govthiazolo[2,3-b]quinazolin-5-one Derivatives
The synthesis of the core 2,3-dihydro-5H- nih.govnih.govthiazolo[2,3-b]quinazolin-5-one structure can be achieved through methods such as intramolecular electrophilic cyclization. evitachem.com This approach often starts with alkenyl-substituted thioureas or related precursors and allows for the formation of the fused heterocyclic system under mild conditions, with reported yields exceeding 80% in some cases. evitachem.com Another simple method involves reacting 3,4-dihydro-2(1H)-quinazolinethione with chloroacetic acid in the presence of sodium bicarbonate in water. prepchem.com
More complex dihydro derivatives have also been synthesized. For example, starting from 2-(Bis-methylsulfanyl-methylene)-5,5-dimethyl-cyclohexane-1,3-dione and reacting it with 2-aminothiophenol and subsequently with various aldehydes yields a series of dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives. nih.gov The structures of these newly synthesized compounds are typically elucidated using elemental analysis, IR, and NMR spectroscopy. nih.gov
| Compound Name | Starting Materials | Yield (%) | Reference |
| 2,3-Dihydro-5H- nih.govnih.govthiazolo[2,3-b]quinazolin-5-one | Alkenyl-substituted thioureas | >80 | evitachem.com |
| (E)-2-benzylidene-8,8-dimethyl-5-(methylthio)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione | 2-(Bis-methylsulfanyl-methylene)-5,5-dimethyl-cyclohexane-1,3-dione, 2-aminothiophenol, benzaldehyde | 57.3 | nih.gov |
| (E)-2-(4-nitrobenzylidene)-8,8-dimethyl-5-(methylthio)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione | 2-(Bis-methylsulfanyl-methylene)-5,5-dimethyl-cyclohexane-1,3-dione, 2-aminothiophenol, 4-nitrobenzaldehyde | 88.4 | nih.gov |
| (E)-2-((2,5-dimethylfuran-3-yl)methylene)-8,8-dimethyl-5-(methylthio)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione | 2-(Bis-methylsulfanyl-methylene)-5,5-dimethyl-cyclohexane-1,3-dione, 2-aminothiophenol, 2,5-dimethylfuran-3-carbaldehyde | 72.2 | nih.gov |
Benzo[h]thiazolo[2,3-b]quinazoline Analogues
The synthesis of the benzo[h]thiazolo[2,3-b]quinazoline system involves the construction of a thiazolidinone ring fused to a benzo[h]quinazoline core. A key starting material for this synthesis is 9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione. asianpubs.org This thione is itself prepared by the condensation of (E)-2-benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one with thiourea. asianpubs.org
The thione is then reacted with halo acids or their equivalents to achieve cyclization. For instance, reacting the thione with chloroacetic acid in a mixture of acetic acid and acetic anhydride under reflux yields 11-methoxy-6-phenyl-7,8-dihydro-6H-benzo[h]thiazolo[2,3-b]quinazolin-9(10H)-one. asianpubs.org Similarly, reaction with α-bromopropionic acid furnishes the corresponding methyl-substituted derivative. Reaction with 1,2-dibromoethane (B42909) in DMF and ethanol leads to the formation of 12-methoxy-7-phenyl-6,7,8,9-tetrahydro-11H-benzo[h]thiazolo[2,3-b]quinazoline. asianpubs.org The structures of these cyclized products are confirmed through spectroscopic methods like IR, NMR, and mass spectrometry. asianpubs.org
| Compound Name | Starting Materials | Yield (%) | Reference |
| 11-methoxy-6-phenyl-7,8-dihydro-6H-benzo[h]thiazolo[2,3-b]quinazolin-9(10H)-one | 9-Methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinzoline-2(1H)-thione, Chloroacetic acid | 50 | asianpubs.org |
| 11-methoxy-10-methyl-6-phenyl-7,8-dihydro-6H-benzo[h]thiazolo[2,3-b]quinazolin-9(10H)-one | 9-Methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinzoline-2(1H)-thione, α-Bromopropionic acid | 40 | asianpubs.org |
| 12-methoxy-7-phenyl-6,7,8,9-tetrahydro-11H-benzo[h]thiazolo[2,3-b]quinazoline | 9-Methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinzoline-2(1H)-thione, 1,2-Dibromoethane | Not specified | asianpubs.org |
Advanced Structural Elucidation and Conformational Analysis of 3 Methyl 5h 1 2 Thiazolo 2,3 B Quinazolin 5 One and Analogues
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the structural elucidation of thiazolo[2,3-b]quinazolinone derivatives. High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to confirm the elemental composition, functional groups, and the precise connectivity of atoms within the molecule.
HRMS provides the exact mass of a molecule, allowing for the determination of its elemental formula with high accuracy. For novel quinazolin-4(3H)-one derivatives containing a triazolo-thiadiazole moiety, HRMS-ESI (Electrospray Ionization) has been used to confirm the calculated molecular weights. researchgate.net For instance, the calculated mass for a related compound C18H13N5OS ([M+H]+) was 360.0914, with the found mass being 360.0917, confirming its elemental composition. researchgate.net Similarly, analysis of various analogues provides [M+H]+ or [M+2]+ peaks that correspond precisely to their expected molecular formulas, validating the successful synthesis and integrity of the fused heterocyclic system. dovepress.com
Table 1: Exemplary HRMS Data for Analogous Quinazolinone Derivatives
| Compound Class | Molecular Formula | Calculated Mass [M+H]+ | Found Mass [M+H]+ |
|---|---|---|---|
| Phenyl-triazolo-thiadiazolyl-methyl-quinazolinone | C19H12N6OS | 361.0866 | 361.0866 |
| Tolyl-triazolo-thiadiazolyl-methyl-quinazolinone | C20H15N5OS | 374.1070 | 374.1073 |
| Methoxy-phenyl-triazolo-thiadiazolyl-methyl-quinazolinone | C20H15N5O2S | 390.1020 | 390.1023 |
| Chloro-phenyl-triazolo-thiadiazolyl-methyl-quinazolinone | C19H12ClN5OS | 394.0551 | 394.0555 |
Data sourced from studies on related quinazolinone derivatives. researchgate.net
FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in the thiazolo[2,3-b]quinazolinone core. The most prominent absorption band is typically the carbonyl (C=O) stretch of the quinazolinone ring, which appears in the region of 1660–1690 cm⁻¹. researchgate.netnih.gov Other key signals include the C=N stretching vibration around 1660-1693 cm⁻¹, C=C aromatic stretching near 1590-1620 cm⁻¹, and C-N stretching vibrations. dovepress.comnih.gov The presence of a C-S bond, characteristic of the thiazole (B1198619) ring, is also confirmed by signals in the fingerprint region, often around 740 cm⁻¹. nih.gov
Table 2: Characteristic FTIR Absorption Bands for Thiazolo[2,3-b]quinazoline Analogues (cm⁻¹)
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference Compound Class |
|---|---|---|
| C=O (Amide) | 1671 - 1687 | Triazolo-thiadiazolyl-methyl-quinazolinones researchgate.net |
| C=N | 1660 - 1693 | Benzo[h]thiazolo[2,3-b]quinazolines dovepress.comnih.gov |
| C=C (Aromatic) | 1589 - 1620 | Benzo[h]thiazolo[2,3-b]quinazolines dovepress.comnih.gov |
| C-N | 1317 - 1332 | Benzo[h]thiazolo[2,3-b]quinazolines nih.gov |
| C-S | ~740 | Benzo[h]thiazolo[2,3-b]quinazolines nih.gov |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of related thiazolo[2,3-b]quinazoline derivatives, aromatic protons typically appear as multiplets in the downfield region of δ 7.0–8.6 ppm. nih.govmdpi.com For the target compound, the methyl group (3-methyl) would be expected to produce a singlet in the upfield region. For example, in 2-Methylsulfanyl-9H-1,3,4-thiadiazolo[2,3-b]quinazolin-9-one, the methyl protons appear as a singlet at δ 2.84 ppm. nih.gov Protons on the thiazole ring and adjacent to the quinazolinone core have characteristic chemical shifts that confirm the ring fusion.
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms. The carbonyl carbon of the quinazolinone ring is typically observed far downfield, often around δ 156-160 ppm. nih.gov Aromatic carbons resonate in the δ 118–148 ppm range. nih.gov The carbon of the methyl group would appear at the higher field end of the spectrum. For instance, in an analogue, the methyl carbon signal appears at δ 15.3 ppm. nih.gov The carbons of the thiazole ring have distinct chemical shifts that confirm the heterocyclic structure.
Table 3: Representative NMR Data for Analogous Fused Quinazolinone Systems
| Nucleus | Functional Group | Chemical Shift (δ ppm) | Reference Compound |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | 7.49 - 8.42 (m) | 2-Methylsulfanyl-9H-1,3,4-thiadiazolo[2,3-b]quinazolin-9-one nih.gov |
| ¹H NMR | S-CH₃ | 2.84 (s) | 2-Methylsulfanyl-9H-1,3,4-thiadiazolo[2,3-b]quinazolin-9-one nih.gov |
| ¹³C NMR | C=O | 156.2 | 2-Methylsulfanyl-9H-1,3,4-thiadiazolo[2,3-b]quinazolin-9-one nih.gov |
| ¹³C NMR | Aromatic Carbons | 118.9 - 147.2 | 2-Methylsulfanyl-9H-1,3,4-thiadiazolo[2,3-b]quinazolin-9-one nih.gov |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure for 3-methyl-5H- researchgate.netepa.govthiazolo[2,3-b]quinazolin-5-one is not detailed in the provided sources, analysis of closely related analogues provides significant insight into the solid-state conformation and intermolecular interactions. For example, the crystal structure of (1S,2S)-3-methyl-2-phenyl-2,3-dihydrothiazolo[2,3-b]quinazolin-5-one reveals critical architectural features. nih.gov In this analogue, the quinazoline (B50416) ring system is essentially planar. nih.gov The fused thiazole ring, however, is distorted from planarity and adopts a slightly twisted envelope conformation. nih.gov
Similarly, studies on benzo[h]thiazolo[2,3-b]quinazoline derivatives confirm the regiochemistry of the cyclized products. epa.govresearchgate.net X-ray diffraction of one such derivative showed it crystallizes in the triclinic space group P-1. epa.govresearchgate.net Such analyses are crucial for unambiguously establishing the connectivity and stereochemistry, which spectroscopic methods alone may not fully resolve.
Analysis of Tautomeric Forms and Isomerism
Tautomerism is a relevant consideration in heterocyclic systems containing amide functionalities. The quinazolinone core of 3-methyl-5H- researchgate.netepa.govthiazolo[2,3-b]quinazolin-5-one contains a lactam (amide) group, which could theoretically exist in equilibrium with its lactim (enol) tautomeric form. However, studies on related quinazolin-4-one systems indicate that the keto (amide) form is generally favored. mdpi.com The presence of a strong carbonyl absorption band in the FTIR spectra and the chemical shift of the carbonyl carbon in ¹³C NMR spectra of numerous analogues strongly support the predominance of the keto tautomer in both solution and solid states. The mechanism for potential keto-enol tautomerization would involve the α-hydrogen adjacent to the carbonyl group, but the stability of the amide bond within the aromatic quinazolinone system makes this transformation energetically unfavorable. mdpi.com
Computational and Theoretical Investigations of 3 Methyl 5h 1 2 Thiazolo 2,3 B Quinazolin 5 One Interactions and Properties
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For the thiazolo[2,3-b]quinazolin-5-one scaffold, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis of their activity, particularly as kinase inhibitors.
Molecular docking simulations have been successfully employed to predict the binding affinities of thiazolo-[2,3-b]quinazolinone derivatives against various protein targets, most notably the Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD), a key target in cancer therapy. semanticscholar.orgresearchgate.net These studies calculate a docking score or binding energy, typically in kcal/mol, which estimates the strength of the ligand-receptor interaction.
For instance, a study assessing a series of these compounds against EGFR-TKD found that specific derivatives exhibited strong binding affinities. researchgate.net Derivative 17 showed a binding affinity of -8.26 ± 0.0033 kcal/mol, which was more favorable than the reference drug erlotinib (B232) (-7.54 ± 0.1411 kcal/mol) in the same study. researchgate.netnih.gov Another set of derivatives, 5ab , 5aq , and 5bq , also demonstrated promising free energies of binding, with derivative 5aq showing a particularly strong value of -11.98 ± 0.0115 kcal/mol. semanticscholar.org These predictions suggest that the thiazolo-[2,3-b]quinazolinone scaffold can be effectively accommodated within the ATP-binding site of EGFR-TKD. chemrxiv.org
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Derivative 17 | EGFR-TKD | -8.26 ± 0.0033 | researchgate.netnih.gov |
| Derivative 5ab | EGFR-TKD | -8.67 ± 0.0133 | semanticscholar.org |
| Derivative 5aq | EGFR-TKD | -11.98 ± 0.0115 | semanticscholar.org |
| Derivative 5bq | EGFR-TKD | -8.26 ± 0.0033 | semanticscholar.org |
| Erlotinib (Reference) | EGFR-TKD | -7.54 ± 0.1411 | semanticscholar.orgresearchgate.netnih.gov |
Beyond predicting affinity, docking studies provide a detailed three-dimensional view of the ligand-receptor complex, allowing for the identification of key amino acid residues that stabilize the interaction. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking.
For thiazolo-[2,3-b]quinazolinone derivatives docked into the active site of EGFR-TKD (PDB ID: 1M17), several key residues have been consistently identified as crucial for binding. Interactions are frequently observed with residues in the hinge region of the kinase, such as Gln767 and Met769. semanticscholar.orgresearchgate.net The reference drug erlotinib is known to form a critical hydrogen bond with the backbone of Met769, and derivatives of the thiazolo-[2,3-b]quinazolinone scaffold are predicted to engage in similar interactions. semanticscholar.org
Other important residues that form hydrogen bonds and hydrophobic interactions include Lys721, Asp831, Thr830, Thr854, and Asn831. semanticscholar.orgchemrxiv.orgresearchgate.net For mutant forms of EGFR, such as the T790M/L858R "TMLR" mutant, key interacting residues include Lys745, Met793, and Asp855. semanticscholar.org These detailed interaction maps are vital for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications on the scaffold lead to enhanced or diminished activity.
| Compound Class/Derivative | Target Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Thiazolo-[2,3-b]quinazolinones (General) | wtEGFR-TKD | Met769, Gln767, Lys721, Asp831, Thr830, Asn831 | Hydrogen Bonding, Hydrophobic | semanticscholar.orgchemrxiv.orgresearchgate.net |
| Derivative 5ab | wtEGFR-TKD | Lys745, Asp855 | Hydrogen Bonding | semanticscholar.org |
| Thiazolo-[2,3-b]quinazolinones (General) | EGFR-TKD Mutant "TMLR" | Lys745, Gln791, Met793, Thr854, Asp855 | Hydrogen Bonding, Hydrophobic | semanticscholar.org |
Molecular Dynamics (MD) Simulations for Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked complex, observe conformational changes, and refine the understanding of the binding event. Simulations for thiazolo-[2,3-b]quinazolinone-protein complexes are typically run for periods up to 100 nanoseconds (ns) to validate the docking poses and evaluate the stability of the interactions. chemrxiv.orgresearchgate.net
The stability of the ligand-protein complex during an MD simulation is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains securely bound within the active site and does not undergo major positional changes.
Studies on thiazolo-[2,3-b]quinazolinone derivatives complexed with EGFR-TKD have shown stable RMSD profiles. For example, derivatives 5ab , 5aq , and 5bq exhibited RMSD values generally between 0.05 and 0.35 nm (0.5 to 3.5 Å) throughout the simulation, indicating good stability within the binding pocket. semanticscholar.org Similarly, other derivatives showed that the protein-ligand complexes achieved equilibrium without significant fluctuations, confirming the stability of the docked conformation. nih.govresearchgate.net
Binding free energy calculations, using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provide a more quantitative measure of stability. nih.gov For a thiazolo-[2,3-b]quinazolinone derivative (17 ), the calculated binding free energy (ΔGbind) was -102.975 ± 3.714 kJ/mol. researchgate.netnih.gov In another study, derivative 5aq showed a ΔGbind of -51.551 ± 0.409 kJ/mol with wild-type EGFR-TKD and -63.723 ± 0.419 kJ/mol with a mutant form. semanticscholar.org These negative free energy values signify a thermodynamically favorable and stable binding process.
| Compound-Target Complex | MD Simulation Parameter | Observed Value | Indication | Reference |
|---|---|---|---|---|
| 5ab-wtEGFR-TKD | Ligand RMSD | 0.25 – 0.35 nm | Stable Binding | semanticscholar.org |
| 5aq-wtEGFR-TKD | Ligand RMSD | 0.08 – 0.34 nm | Stable Binding | semanticscholar.org |
| 5bq-wtEGFR-TKD | Ligand RMSD | 0.05 – 0.3 nm | Stable Binding | semanticscholar.org |
| Derivative 17-EGFR-TKD | Binding Free Energy (ΔGbind) | -102.975 ± 3.714 kJ/mol | Favorable Interaction | researchgate.netnih.gov |
| 5aq-EGFR-TKD Mutant "TMLR" | Binding Free Energy (ΔGbind) | -63.723 ± 0.419 kJ/mol | Favorable Interaction | semanticscholar.org |
MD simulations also shed light on the flexibility and dynamic motions of both the ligand and the protein upon binding. The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify regions of the protein that are more flexible or more rigid. Analysis of RMSF for EGFR-TKD complexed with thiazolo-[2,3-b]quinazolinone inhibitors shows that the residues within the binding site generally exhibit lower fluctuations compared to more distal loop regions, which is consistent with a stable binding event. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. ijprajournal.com
While extensive QSAR studies specifically for 3-methyl-5H- semanticscholar.orgresearchgate.netthiazolo[2,3-b]quinazolin-5-one are not widely reported, QSAR modeling has been successfully applied to other classes of quinazolinone and thiazole (B1198619) derivatives to guide drug design. nih.govdmed.org.uarsc.org For a series of quinazolinone-based Matrix Metalloproteinase-13 (MMP-13) inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. nih.gov These models generated contour maps that highlighted regions where electrostatic, hydrophobic, and hydrogen-bond acceptor fields were critical for inhibitory activity. nih.gov Such models provide a theoretical framework that can avoid the blindness of drug design and offer valuable guidance for the synthesis of new and more potent inhibitors based on the thiazolo[2,3-b]quinazolin-5-one scaffold. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 3-methyl-5H- ijpscr.infonih.govthiazolo[2,3-b]quinazolin-5-one, DFT calculations would typically be employed to determine several key quantum chemical parameters. These parameters provide insights into the molecule's stability, reactivity, and potential interaction with biological targets.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule might interact with other molecules, such as biological receptors.
A representative data table for such calculations on a hypothetical molecule is presented below.
Table 1: Hypothetical DFT-Calculated Parameters (Note: This data is illustrative and not based on actual calculations for 3-methyl-5H- ijpscr.infonih.govthiazolo[2,3-b]quinazolin-5-one)
| Parameter | Value (Arbitrary Units) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Electronegativity (χ) | 4.3 |
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.45 |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For 3-methyl-5H- ijpscr.infonih.govthiazolo[2,3-b]quinazolin-5-one, a pharmacophore model could be developed based on its structure and known biological activities of related compounds. This model would highlight the key features that are likely important for its interaction with a specific biological target.
Virtual screening is a computational method that involves screening large libraries of chemical compounds against a target of interest to identify potential "hits" with desired biological activity. A pharmacophore model of 3-methyl-5H- ijpscr.infonih.govthiazolo[2,3-b]quinazolin-5-one could be used as a query in a virtual screening campaign to search for other molecules with a similar arrangement of pharmacophoric features.
While no specific pharmacophore models or virtual screening studies for 3-methyl-5H- ijpscr.infonih.govthiazolo[2,3-b]quinazolin-5-one have been published, the general workflow would involve:
Defining the Pharmacophore: Identifying key chemical features of the molecule, such as the thiazole ring, the quinazolinone core, and the methyl group.
Database Searching: Using the defined pharmacophore to search 3D chemical databases for molecules that match the query.
Hit Filtering and Ranking: Filtering the initial hits based on various criteria (e.g., drug-likeness, predicted ADMET properties) and ranking them for further experimental testing.
An example of a pharmacophore feature table is provided below.
Table 2: Potential Pharmacophoric Features of 3-Methyl-5H- ijpscr.infonih.govthiazolo[2,3-b]quinazolin-5-one (Note: This is a hypothetical representation)
| Feature | Type | Location |
| 1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the quinazolinone ring |
| 2 | Aromatic Ring | Benzene (B151609) ring of the quinazolinone core |
| 3 | Aromatic Ring | Thiazole ring |
| 4 | Hydrophobic Group | Methyl group |
Preclinical Biological Activity and Mechanistic Studies of 3 Methyl 5h 1 2 Thiazolo 2,3 B Quinazolin 5 One and Analogues in Vitro and Non Human in Vivo
Enzyme Inhibition Studies and Target Identification
The quinazolinone scaffold, a core component of the studied compounds, is recognized for its diverse biological properties, including antioxidant, antifungal, antiviral, and anticancer activities. researchgate.net The fusion of a thiazole (B1198619) ring to this structure, as in 3-methyl-5H- nih.govnih.govthiazolo[2,3-b]quinazolin-5-one, often enhances or modifies its interaction with biological targets.
The epidermal growth factor receptor (EGFR) is a crucial protein in cellular signaling pathways that regulate growth and metabolism, and its overactivity is a hallmark of many cancers. researchgate.net Consequently, the tyrosine kinase domain (TKD) of EGFR has become a significant target for anticancer drug development. researchgate.net
Heterocyclic thiazolo-[2,3-b]quinazolinone derivatives have been specifically designed and evaluated for their inhibitory potential against EGFR-TKD. nih.gov In silico molecular docking studies have been instrumental in predicting the binding affinity of these compounds. For instance, one derivative from a synthesized series demonstrated a superior binding energy score compared to the established EGFR inhibitor, erlotinib (B232). nih.gov Further computational analyses, including molecular dynamics simulations, have been employed to validate these docking studies and understand the stability of the compound within the active site of the kinase. nih.gov
In vitro studies have complemented these computational predictions. The anti-proliferative activity of promising thiazolo-[2,3-b]quinazolinone derivatives has been assessed against cancer cell lines, such as MCF-7 and H-1299, showing their potential to induce apoptosis. nih.gov Some novel fluorophoric thiazolo-[2,3-b]quinazolinones have not only shown significant anticancer activity, outperforming erlotinib in certain lung cancer cell lines (A549, Hop-62, and H-1299), but also demonstrated a range of therapeutic effects including diminished cancer cell viability, induction of DNA damage, and halting of the cell cycle. researchgate.net
| Compound | Binding Affinity (kcal/mol) with EGFR-TKD | Reference Compound | Binding Affinity (kcal/mol) with EGFR-TKD |
| Thiazolo-[2,3-b]quinazolinone derivative 17 | -8.26 ± 0.0033 | Erlotinib | -7.54 ± 0.1411 |
This table presents the comparative binding affinities of a thiazolo-[2,3-b]quinazolinone derivative and the reference drug erlotinib with the EGFR-TKD, as determined by in silico methods.
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating the cell cycle. semanticscholar.orgnih.gov The deregulation of CDK activity is a common feature in cancer, making them attractive targets for therapeutic intervention. semanticscholar.orgnih.gov
A series of novel quinazolinone-based derivatives have been developed and evaluated as potential CDK2 inhibitors. semanticscholar.orgnih.gov Certain compounds from this series exhibited excellent growth inhibition against the MDA-MB-435 melanoma cell line. semanticscholar.orgnih.gov Cell cycle analysis revealed that the most potent of these compounds caused cell cycle arrest in the S and G2/M phases, which is consistent with the inhibition of CDK2. semanticscholar.org In vitro kinase assays confirmed the direct inhibitory activity of these candidates against CDK2. semanticscholar.orgnih.gov
Additionally, a library of 8H-thiazolo[5,4-f]quinazolin-9(8H)-ones, which are structural analogues, were synthesized and identified as dual inhibitors of CDK1 and Glycogen Synthase Kinase-3 (GSK-3). nih.gov
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a role in a multitude of cellular processes. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders. nih.gov
In the pursuit of new protein kinase inhibitors, microwave-assisted synthesis was used to create a series of thiazolo[5,4-f]quinazolin-9-ones. nih.gov The inhibitory effects of eighteen of these derivatives were investigated against GSK-3, as well as CDK1/cyclin B and CDK5/p25. nih.gov Several of these compounds were found to inhibit GSK-3 in the micromolar range. nih.gov Molecular modeling studies have suggested that the most selective of these GSK-3 inhibitors bind to the ATP-binding site of the enzyme. nih.gov This binding is thought to be stabilized by a key hydrogen bond with the amino acid residue Val135 and by targeting a specific hydrophobic pocket within the enzyme. nih.gov
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.gov Therefore, inhibiting VEGFR-2 is a well-established anti-cancer strategy. nih.govnih.gov
Thiazoloquinolinone derivatives, which are structurally related to the thiazolo[2,3-b]quinazolinone core, have been synthesized and evaluated as VEGFR-2 inhibitors. nih.gov These compounds are designed with key pharmacophoric features that allow them to interact with the VEGFR-2 active site, including a heteroaromatic ring for π–π stacking interactions. nih.gov In one study, a synthesized thiazoloquinoxaline derivative was shown to act as a VEGFR-2 inhibitor, with the quinoxaline (B1680401) ring occupying the hinge region of the enzyme. nih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. researchgate.net They are involved in various physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. researchgate.net
A series of quinazolinone derivatives have been synthesized and their inhibitory potential against bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II) was evaluated. researchgate.net These compounds displayed a range of inhibitory activity, with some showing significant inhibition. researchgate.net A preliminary structure-activity relationship analysis suggested that the presence of a nitro group on the phenyl ring at a specific position contributes significantly to the inhibitory activity. researchgate.net
| Compound Series | Target Enzyme | IC50 Value Range (µM) |
| Quinazolinones (4a-p) | Bovine Carbonic Anhydrase-II (bCA-II) | 8.9–67.3 |
| Quinazolinones (4a-p) | Human Carbonic Anhydrase-II (hCA-II) | 14.0–59.6 |
This table summarizes the in vitro inhibitory potential of a series of quinazolinone derivatives against bovine and human carbonic anhydrase-II.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. researchgate.net
While direct studies on 3-methyl-5H- nih.govnih.govthiazolo[2,3-b]quinazolin-5-one as a DNA gyrase inhibitor are limited, related heterocyclic structures have shown activity against this enzyme. For instance, 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-based derivatives have been identified as inhibitors of E. coli DNA gyrase. researchgate.net These compounds target the ATP-binding site of the enzyme. researchgate.net Furthermore, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been discovered as novel inhibitors of the B subunit of S. aureus DNA gyrase (GyrB). univie.ac.at These findings suggest that the broader class of quinazolinone-containing heterocycles may have potential as antibacterial agents targeting DNA gyrase.
Antiproliferative Activity in Cancer Cell Lines (Non-Human)
The quinazolinone core is a well-established pharmacophore in the design of anticancer agents, and various derivatives have been evaluated for their antiproliferative effects. researchgate.net
While specific studies detailing the antiproliferative activity of 3-methyl-5H- nih.govnih.govthiazolo[2,3-b]quinazolin-5-one against the hepatocellular carcinoma (Hep-G2) cell line are not available in the reviewed sources, research on related triazoloquinazoline derivatives provides insight into the potential of this chemical family. A study evaluating a series of 22 triazoloquinazoline compounds against the HepG2 cell line found several analogues to be active. asianpubs.org The half-maximal inhibitory concentration (IC50) values for the most potent compounds ranged from 4.52 to 24.49 µg/mL, indicating significant cytotoxic activity. asianpubs.org Another investigation on different heterocyclic structures also reported on their cytotoxic effects against HepG2 cells, with some compounds exhibiting IC50 values comparable to standard chemotherapeutic drugs. researchgate.netekb.eg These results suggest that the broader thiazoloquinazoline scaffold is a promising area for the discovery of novel agents for hepatocellular carcinoma, although further studies are required to determine the specific activity of the 3-methyl derivative.
| Compound Analogue | Cell Line | Activity Metric | Result (µg/mL) | Source |
|---|---|---|---|---|
| Triazoloquinazoline analogue 17 | HepG2 | IC50 | 4.52 | asianpubs.org |
| Triazoloquinazoline analogue 6 | HepG2 | IC50 | 11.33 | asianpubs.org |
| Triazoloquinazoline analogue 21 | HepG2 | IC50 | 14.69 | asianpubs.org |
| Triazoloquinazoline analogue 19 | HepG2 | IC50 | 16.96 | asianpubs.org |
| Triazoloquinazoline analogue 18 | HepG2 | IC50 | 24.49 | asianpubs.org |
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
Thiazolo[2,3-b]quinazoline derivatives have demonstrated notable cytotoxic activity against human breast cancer cell lines. In one study, a series of novel substituted thiazolo[2,3-b]quinazoline derivatives were synthesized and evaluated for their ability to inhibit the viability of the MCF-7 human breast cancer cell line. cbijournal.com Several of these analogues exhibited excellent cytotoxicity, with IC50 values in the low micromolar range. cbijournal.com For instance, compounds designated as 3d and 3f in the study showed IC50 values of 6.0 µM and 5.0 µM, respectively. cbijournal.com
Similarly, other novel 1,3-thiazole analogues have been tested against both MCF-7 and the triple-negative breast cancer cell line MDA-MB-231. nih.gov One particular compound from this series displayed potent antiproliferative activity with IC50 values of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells. nih.gov These findings highlight the potential of the thiazole-fused quinazoline (B50416) core in targeting different subtypes of breast cancer. Further research into quinazoline- cbijournal.comnih.govnih.govtriazolo[3,4-b] cbijournal.comresearchgate.netnih.govthiadiazines, which are structurally related, also showed significant activity against MCF-7 and MDA-MB-231 cell lines. nih.gov
| Compound Analogue | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Analogue 3d | MCF-7 | 6.0 ± 0.03 | cbijournal.com |
| Analogue 3f | MCF-7 | 5.0 ± 0.36 | cbijournal.com |
| Analogue 3e | MCF-7 | 10 | cbijournal.com |
| Analogue 3g | MCF-7 | 10 | cbijournal.com |
| Analogue 3i | MCF-7 | 10 | cbijournal.com |
| 1,3-Thiazole Analogue 4 | MCF-7 | 5.73 | nih.gov |
| 1,3-Thiazole Analogue 4 | MDA-MB-231 | 12.15 | nih.gov |
Non-Small Cell Lung Carcinoma (H-1299, A549) Cell Line Studies
The antiproliferative potential of thiazolo[2,3-b]quinazoline analogues extends to non-small cell lung cancer (NSCLC). Analogues of 5H-benzo[h]thiazolo[2,3-b]quinazoline were investigated for their anticancer potential against the A549 cell line. nih.gov Two compounds from this series, 7A {4-(6,7-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-7-yl)phenol} and 9A {7-(4-chlorophenyl)-9-methyl-6,7-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazoline}, were identified as particularly potent based on in-vitro studies. nih.gov Other related heterocyclic structures, such as novel chromanone derivatives containing thiazoles, have also been evaluated for their cytotoxic activity against the A549 lung cancer cell line, with several compounds exhibiting a high cytotoxic profile. documentsdelivered.com While specific data on the H-1299 cell line for this exact compound class is limited, the promising results against A549 suggest a broader potential in NSCLC.
Colon Cancer Cell Lines (e.g., HCT-116)
The efficacy of compounds containing the quinazoline or thiazole moiety has also been assessed in the context of colon cancer. Various heterocyclic compounds, including pyrimidine (B1678525) derivatives and novel chalcones, have been tested for their cytotoxic activities against the HCT-116 human colon carcinoma cell line. ekb.egresearchgate.net For example, certain pyrimidinone derivatives showed strong inhibition against HCT-116 cells. ekb.eg While direct studies of 3-methyl-5H- cbijournal.comresearchgate.netthiazolo[2,3-b]quinazolin-5-one on HCT-116 are not extensively detailed in the available literature, the known anticancer activity of its constituent heterocyclic systems suggests this is a viable area for future investigation. nih.govsemanticscholar.orgnih.gov
Mechanism of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Modulation)
Research into the mechanism of action for thiazolo[2,3-b]quinazoline analogues indicates that their antiproliferative effects are often mediated through the induction of apoptosis and modulation of the cell cycle. For example, bioinspired thiazolo-[2,3-b]quinazolin-6-one derivatives were found to induce apoptosis and cause cell cycle arrest at the G1 and G2/M transition phases. nih.gov Flow cytometry analysis revealed DNA accumulation in the sub-G1 and G2/M phases, which is characteristic of apoptosis and cell cycle disruption. researchgate.net
Further mechanistic studies on related 1,3-thiazole derivatives showed an ability to induce programmed cell death by triggering apoptosis and necrosis in MCF-7 cells. nih.gov These compounds also caused cell cycle arrest at the G1 stage, while decreasing the cell population in the G2/M phase. nih.gov In studies involving 5H-benzo[h]thiazolo[2,3-b]quinazoline analogues in in-vivo models of lung cancer, treatment led to the upregulation of intrinsic apoptosis protein expression in lung tissue. nih.gov These findings collectively suggest that the thiazolo[2,3-b]quinazoline scaffold exerts its anticancer effects by disrupting normal cell cycle progression and activating apoptotic pathways.
Other Investigated Biological Activities (e.g., Anti-inflammatory, Antiviral, Antioxidant)
Beyond their anticancer properties, thiazolo[2,3-b]quinazoline derivatives and related structures have been explored for other significant biological activities.
Anti-inflammatory Activity: The quinazoline scaffold is known to be a structural component of compounds exhibiting anti-inflammatory properties. cbijournal.com Studies on various thiazolo-containing heterocycles have confirmed this potential. For instance, certain thiazolo[4,5-b]pyridine (B1357651) derivatives demonstrated considerable anti-inflammatory effects in in vivo models, with some approaching or exceeding the activity of the reference drug Ibuprofen. biointerfaceresearch.com Similarly, 5-methylthiazole-thiazolidinone conjugates have been identified as potential anti-inflammatory agents. mdpi.com Research on 5H-benzo[h]thiazolo[2,3-b]quinazoline analogues has also demonstrated their ability to restore inflammatory markers to normal levels in animal models of lung cancer. nih.gov
Antiviral Activity: Heterocyclic compounds containing nitrogen and sulfur, such as thiazoles and quinazolines, are recognized as promising scaffolds for the development of antiviral drugs. mdpi.comjsynthchem.com While specific antiviral testing of 3-methyl-5H- cbijournal.comresearchgate.netthiazolo[2,3-b]quinazolin-5-one is not widely reported, the core structure is present in molecules with known antiviral potential. jsynthchem.com
Antioxidant Activity: Several studies have highlighted the antioxidant capabilities of thiazoloquinazoline derivatives. A series of newly synthesized condensed thiazoloquinazolines were evaluated for their antioxidant activity, with some compounds showing significant radical scavenging ability. nih.gov The interaction of these compounds with stable DPPH free radicals indicates their capacity to act as free radical scavengers. nih.gov Other related structures, such as 2-substituted quinazolin-4(3H)-ones and quinoxaline-fused quinazolinones, have also been reported to possess antioxidant properties. mdpi.comresearchgate.net
Elucidation of Molecular Pathways Involved
Investigations into the molecular pathways affected by these compounds are beginning to reveal the basis for their biological activities. In the context of cancer, some thiazolo-[2,3-b]quinazolin-6-one derivatives have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR), a key protein in cell signaling pathways that control cell growth and proliferation. nih.gov The anti-inflammatory effects of 5H-benzo[h]thiazolo[2,3-b]quinazoline analogues in a lung cancer model were associated with the restoration of inflammatory markers and the upregulation of the intrinsic apoptosis pathway. nih.gov This suggests an interplay between anti-inflammatory and pro-apoptotic signaling. Studies on other thiazole derivatives have implicated the vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target, which is crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow. nih.gov
Structure Activity Relationship Sar Studies of 3 Methyl 5h 1 2 Thiazolo 2,3 B Quinazolin 5 One Derivatives
Influence of Substituents on Biological Activity
The biological activity of the thiazolo[2,3-b]quinazolin-5-one scaffold can be significantly modulated by the introduction of various substituents at different positions of the heterocyclic ring system.
The electronic properties of substituents on the thiazolo[2,3-b]quinazolin-5-one framework play a pivotal role in determining the biological response. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been shown to influence the compound's activity, although the specific effects can vary depending on the biological target.
In the context of anticancer activity, particularly as inhibitors of kinases like EGFR and VEGFR2, the presence of electron-withdrawing groups on a terminal benzene (B151609) ring of quinazoline (B50416) derivatives has been linked to elevated inhibitory activity. nih.gov Conversely, substitution with electron-donating groups such as -CH₃ and -OCF₃ led to a decrease in inhibitory action against these kinases. nih.gov For instance, in a series of 4-anilino-quinazoline derivatives, para-substitution of the phenyl moiety with various EWGs like -Cl, -Br, -F, and -SO₂CH₃ resulted in higher inhibitory activity compared to derivatives with electron-donating groups like -CH₃ and -OCH₃. nih.gov
However, in other contexts, electron-donating groups have been found to enhance activity. For example, the insertion of electron-donating groups at the 6 and 7 positions of the quinazoline core in a series of derivatives increased their antiproliferative activity on A431 cells. nih.gov Furthermore, studies on the fluorescence properties of thiazolo[2,3-b]quinazolinone derivatives have shown that molecules with electron-donating groups attached to the thiazole (B1198619) ring are superior luminophores. nih.gov Specifically, compounds with strong electron-donating -OCH₃ groups on both the aryl-pyrimidine and aryl-thiazole rings were found to be strongly emissive, while those with the electron-withdrawing –NO₂ group were non-emissive. nih.gov
| Substituent Type | Position | Effect on Activity | Biological Target/Property | Reference |
|---|---|---|---|---|
| Electron-Withdrawing Groups (e.g., -Cl, -Br, -F, -NO₂) | Terminal benzene ring | Increased | EGFR/VEGFR2 Kinase Inhibition | nih.gov |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Terminal benzene ring | Decreased | EGFR/VEGFR2 Kinase Inhibition | nih.gov |
| Electron-Donating Groups | Positions 6 and 7 of quinazoline core | Increased | Antiproliferative (A431 cells) | nih.gov |
| Electron-Donating Groups (e.g., -OCH₃) | Aryl-thiazole and aryl-pyrimidine rings | Increased | Fluorescence Emission | nih.gov |
| Electron-Withdrawing Group (-NO₂) | Aryl-thiazole and aryl-pyrimidine rings | Decreased (non-emissive) | Fluorescence Emission | nih.gov |
The presence and substitution pattern of aryl moieties on the thiazolo[2,3-b]quinazolin-5-one scaffold are critical determinants of biological activity. The aryl groups can influence the molecule's orientation within a biological target's binding site and establish crucial interactions.
For antimicrobial activity, the substitution on an aryl ring can significantly impact efficacy. In a study of thiazoline (B8809763) derivatives, different aryl substitutions at one position of the molecule were investigated for their toxicity against various bacteria and fungi. orientjchem.org In another series of thiazole derivatives, para-substitution on an aryl ring was generally favored for better activity compared to meta-substitution. nih.gov Interestingly, the position of the substituent was found to be more critical than its electronic nature, as both electron-withdrawing and electron-donating groups at the para position yielded similar activities. nih.gov
In the context of anticancer activity, the substitution pattern on the aniline (B41778) moiety of 4-anilino-quinazolines was correlated with their binding mode, which was similar to the known EGFR inhibitor, erlotinib (B232). nih.gov The binding interaction of some thiazolo-[2,3-b]quinazolinone derivatives was observed to occur through the functional groups on aryl substituents at positions 3 and 5 of the scaffold. researchgate.net
The nature of the chalcogen (Group 16 elements like sulfur, selenium, and tellurium) incorporated into the thiazolo[2,3-b]quinazolin-5-one backbone, as well as the types of substituents in the thiazoline and pyrimidine (B1678525) cycles, have a pronounced effect on the biological activity. benthamdirect.com
Studies on chalcogen-functionalized thiazolo[2,3-b]quinazolin-5-ones have revealed a clear structure-activity relationship in their antimicrobial properties. benthamdirect.com The presence of an exocyclic halogenochalcogen-methylene group in thiazoloquinazolines generally leads to an increase in biological activity compared to their halogen analogues. benthamdirect.com
Specifically, in linear chalcogen-containing structures, the presence of tellurium enhances the activity against the gram-negative bacterium Escherichia coli. benthamdirect.com A comparative study showed that a 2,3-dihydro-2-((trichloro-λ⁴-tellanyl)methyl)-5-oxo-8-(trifluoromethyl)-5H-thiazolo[2,3-b]quinazolin-10-ium chloride exhibited lower minimum inhibitory and minimum bactericidal concentrations (62.5 mg/mL) against Staphylococcus aureus compared to its selenium analog (250 mg/mL), indicating that the nature of the chalcogen significantly affects the antimicrobial activity. researchgate.net
Furthermore, angular 4-methyl-5-oxo-1-((trihalogenotellanyl)methylidene)-8-(trifluoromethyl)-1,2,4,5-tetrahydrothiazolo[3,2-a]quinazolin-10-ium halides demonstrated the highest bactericidal activity against E. coli. benthamdirect.com
| Compound Structure | Chalcogen | MIC/MBC against S. aureus (mg/mL) | Activity against E. coli | Reference |
|---|---|---|---|---|
| 2,3-dihydro-2-((trichloro-λ⁴-tellanyl)methyl)-5-oxo-8-(trifluoromethyl)-5H-thiazolo[2,3-b]quinazolin-10-ium chloride | Tellurium | 62.5 | Enhanced | researchgate.netbenthamdirect.com |
| 2,3-dihydro-2-((trichloro-λ⁴-selanyl)methyl)-5-oxo-8-(trifluoromethyl)-5H-thiazolo[2,3-b]quinazolin-10-ium chloride | Selenium | 250 | - | researchgate.net |
Identification of Key Pharmacophoric Features
Pharmacophore modeling helps in identifying the essential structural features of a molecule that are responsible for its biological activity. For thiazolo[2,3-b]quinazolin-5-one derivatives, several key pharmacophoric features have been suggested based on their interactions with biological targets.
Molecular docking studies have further elucidated the key interactions. For instance, the binding of these derivatives to the EGFR-TKD active site involves interactions with specific amino acid residues such as GLN 767, MET 769, THR 830, and ASN 831. researchgate.net The methyl substituents at position 8 of the ligands have been shown to have prominent hydrophobic interactions, which are similar to the binding of the FDA-approved drug erlotinib in the active site. researchgate.net
Conformational Requirements for Optimized Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For thiazolo-[2,3-b]quinazolinone derivatives, specific conformational arrangements are necessary for optimized activity.
Molecular dynamics simulations have been employed to study the conformational stability and binding of these derivatives with EGFR-TKD. researchgate.net These studies revealed that both synthetic derivatives and the reference molecule, erlotinib, attained stability in the active site of the tyrosine kinase domain. researchgate.net The stability of the ligand-protein complex is a crucial factor for sustained inhibitory activity.
The root mean square deviation (RMSD) of the ligand movement and conformations within the binding pocket provides insights into the stability of the binding mode. Low RMSD values for selected thiazolo-[2,3-b]quinazolinones in complex with EGFR-TKD suggest a stable conformation, which is a desirable feature for potent inhibitors. researchgate.net
Ligand Efficiency and Optimization Strategies
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound in relation to its size. It is a useful tool for optimizing lead compounds. Optimization strategies for thiazolo-[2,3-b]quinazolinone derivatives often involve computational approaches to predict and enhance their biological activities.
Computational techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations are used to predict the biological activities and optimize the structures of quinazoline derivatives. researchgate.net The binding free energy of these compounds, calculated using methods like the Molecular Mechanics Generalized Born Model and Solvent Accessibility (MM-GBSA), indicates their inhibitory efficacy. chemrxiv.org For instance, certain thiazolo-[2,3-b]quinazolinone derivatives have shown high inhibitory efficacy similar to the standard drug erlotinib. chemrxiv.org
The binding affinity of synthetic congeners has been calculated, with some derivatives showing binding energies comparable to or better than reference drugs. researchgate.netnih.gov For example, one derivative displayed a binding affinity of -8.26 ± 0.0033 kcal/mol with the kinase domain, compared to -7.54 ± 0.1411 kcal/mol for erlotinib. researchgate.net The free energy of binding (ΔGbind) for another derivative was found to be comparable to that of Erlotinib. nih.gov These computational insights guide the synthetic efforts toward derivatives with improved potency and drug-like properties.
Future Research Directions and Broad Academic Implications
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. For thiazoloquinazolines, research is moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.
Key areas of exploration include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of thiazoloquinazoline precursors. nih.gov This technology allows for rapid and efficient heating, often leading to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov For instance, the cyclization of formimidamide into thiazolo[5,4-f]quinazoline-2-carbonitriles can be accomplished in short times under microwave irradiation. nih.gov
One-Pot, Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing purification steps and solvent waste. jsynthchem.comnih.gov A facile and highly efficient one-pot, three-component reaction has been successfully developed for the synthesis of 5H-benzo[h]thiazolo[2,3-b]quinazoline analogs using p-Toluenesulfonic acid (p-TSA) as a promoter. nih.gov
Novel Catalytic Systems: The use of catalysts like molecular iodine can facilitate the synthesis of fused heterocyclic systems under mild conditions. jsynthchem.com These methods align with the principles of green chemistry by reducing the need for harsh reagents and high temperatures.
| Synthetic Approach | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. | Reduced reaction times, improved yields, cleaner reactions. | nih.gov |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High efficiency, atom economy, reduced waste, simplified procedures. | nih.gov |
| Conventional Synthesis | Stepwise formation of the heterocyclic system. | Well-established and understood reaction pathways. | prepchem.comnih.gov |
Future work will likely focus on expanding the library of accessible thiazoloquinazolines through these advanced synthetic strategies, enabling a more thorough exploration of their biological potential.
Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level
While various biological activities have been reported for the thiazoloquinazoline scaffold, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research must prioritize elucidating these mechanisms to facilitate rational drug design.
Key research targets include:
Kinase Inhibition: Many thiazoloquinazoline derivatives have shown potent inhibitory activity against a range of protein kinases, such as DYRK1A, CDK5, and GSK-3, which are implicated in diseases like Alzheimer's and cancer. nih.govnih.gov Future studies should employ techniques like X-ray crystallography and molecular modeling to visualize how these inhibitors bind to the ATP-binding site of target kinases. Understanding these interactions is critical for improving inhibitor potency and selectivity. nih.gov
Immunomodulation: The parent compound 5H-thiazolo[2,3-b]quinazolin-3(2H)-one has been shown to possess immunosuppressive activity on IgM production. nih.gov The molecular targets and signaling pathways responsible for this effect remain to be identified, representing a significant area for future investigation.
Antimicrobial and Anticancer Pathways: For compounds showing antimicrobial or anticancer effects, it is crucial to identify the specific cellular pathways being disrupted. nih.govaip.org This could involve inhibition of essential enzymes, disruption of cell division, or induction of apoptosis. researchgate.net
Rational Design of Next-Generation Thiazoloquinazolinone Analogues Based on SAR
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence a compound's biological activity. researchgate.netresearchgate.net For the thiazoloquinazoline core, SAR studies have begun to identify key positions for modification.
Key SAR insights and future design strategies:
Substitution Patterns: The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the fused ring system. researchgate.netresearchgate.net Studies on related scaffolds have shown that modifications at positions 2, 3, 6, and 8 are crucial for activity. researchgate.net
Target-Specific Modifications: For kinase inhibitors, SAR studies suggest that substituents at position 8 of the thiazolo[5,4-f]quinazolin-9(8H)-one scaffold are important for activity, while the other side of the molecule can be modified to discriminate between different kinases. nih.gov
Molecular Hybridization: An emerging strategy in drug design is molecular hybridization, which involves combining two or more pharmacophores into a single molecule to create novel chemical entities with potentially enhanced or multi-target activities. nih.govzsmu.edu.ua Future designs could involve hybridizing the thiazoloquinazolinone core with other known bioactive fragments to improve efficacy or overcome drug resistance.
| Position | Observed Importance | Potential for Modification | Reference |
|---|---|---|---|
| Position 2 | Crucial for pharmacological activity. | Introduction of various alkyl, aryl, or heterocyclic groups. | researchgate.netresearchgate.net |
| Position 3 | Attachment of different heterocyclic rings can enhance chemotherapeutic activity. | Can be modified to alter solubility, cell permeability, and target binding. | researchgate.netresearchgate.net |
| Positions 6 & 8 | Important for structure-activity studies. | Substitution with electron-donating or withdrawing groups can modulate activity. | researchgate.netresearchgate.net |
Integration of Cheminformatics and Machine Learning in Compound Discovery
The explosion of chemical "big data" has made cheminformatics and machine learning indispensable tools in modern drug discovery. nih.govresearchgate.net These computational approaches can accelerate the discovery and optimization of novel thiazoloquinazolinone derivatives.
Applications in thiazoloquinazolinone research include:
Predictive Modeling (QSAR/QSPR): Machine learning algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the biological activity of novel, unsynthesized thiazoloquinazolinone analogues, helping to prioritize which compounds to synthesize and test. nih.gov
Generative Models for de Novo Design: Deep generative models can design entirely new molecules predicted to have desirable properties, such as high binding affinity for a specific target or favorable drug-like characteristics. nih.govmdpi.com This approach can explore a much larger chemical space than traditional methods.
Virtual Screening: Machine learning can be used to rapidly screen large virtual libraries of compounds to identify potential hits with desired activity against a biological target, significantly reducing the time and cost of initial screening campaigns. nih.govresearchgate.net
Broader Chemical Biology Applications Beyond Specific Targets
The structural features of the thiazoloquinazoline scaffold make it a versatile tool for chemical biology. Beyond its potential as a therapeutic agent, this class of compounds can be developed as molecular probes to study complex biological processes. The broad spectrum of reported activities—including anticancer, antifungal, anti-inflammatory, and anticonvulsant properties—suggests that these molecules interact with a variety of biological targets. nih.govjsynthchem.commdpi.com This promiscuity, while a challenge for developing highly specific drugs, is an advantage for discovering new biological pathways and targets. Future research could focus on developing fluorescently tagged or biotinylated derivatives of 3-methyl-5H- nih.govnih.govthiazolo[2,3-b]quinazolin-5-one to be used in target identification and imaging studies.
Challenges and Opportunities in Thiazoloquinazolinone Research
The field of thiazoloquinazolinone research is filled with both challenges and significant opportunities. A primary challenge is moving from broad activity screening to detailed mechanistic studies and target validation. mdpi.com Achieving selectivity for specific biological targets, particularly within large enzyme families like kinases, is another critical hurdle to overcome to minimize potential off-target effects.
However, the opportunities are vast. The development of multi-target-directed ligands (MTDLs) based on the thiazoloquinazoline scaffold presents a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.gov The application of green chemistry principles and computational tools offers the chance to make the discovery process more efficient, cost-effective, and sustainable. nih.govnih.gov As synthetic methods become more advanced and our understanding of the molecular basis of disease deepens, the thiazoloquinazolinone core remains a highly promising starting point for the discovery of novel chemical probes and next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclization of precursors like 2-aminobenzamide derivatives. Phase-transfer catalysis (PTC) under basic conditions (e.g., K₂CO₃) with tetrabutylammonium bromide (TBAB) accelerates intramolecular cyclization, achieving yields >70% . Solvent choice (e.g., DMF vs. ethanol) and temperature (80–120°C) critically affect reaction efficiency. For example, prolonged heating (>12 hrs) in ethanol reduces side-product formation compared to DMF .
- Data Note : Comparative studies show that PTC methods reduce reaction time by 40% compared to traditional thermal cyclization .
Q. Which spectroscopic techniques are most reliable for characterizing structural purity?
- Methodology :
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.4 ppm). The thiazole ring’s sulfur atom induces deshielding in adjacent carbons (C-2: δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW 245.3 g/mol) with fragmentation patterns showing loss of CO (m/z 217) .
- XRD : Crystallographic data (e.g., SHELXL refinement) validate planar quinazolinone-thiazole fusion, with bond angles <1° deviation from ideal geometry .
Q. What preliminary biological activities have been reported for this compound?
- Findings : In vitro assays reveal moderate antiproliferative activity against lung carcinoma (IC₅₀ ~25 µM) via STAT3 pathway inhibition. IL-6 suppression (40% at 50 µM) correlates with reduced oxidative stress markers (e.g., malondialdehyde) in carcinogen-treated models .
- Limitations : Low solubility in aqueous buffers (<0.1 mg/mL) necessitates DMSO vehicles, complicating dose-response studies .
Advanced Research Questions
Q. How can reaction pathways be analyzed to resolve contradictions in reported synthetic yields?
- Methodology :
- Kinetic Studies : Monitor intermediates via LC-MS to identify bottlenecks. For example, slow imine formation in glyoxylic acid condensations reduces overall yield by 15–20% .
- DFT Calculations : Simulate transition states to optimize substituent effects. Methyl groups at C-3 lower activation energy (ΔG‡ ~12 kcal/mol) compared to unsubstituted analogs .
- Data Conflict : Yields vary between 60–85% across studies due to residual moisture in solvents, which hydrolyzes intermediates. Anhydrous K₂CO₃ improves consistency .
Q. What strategies enhance bioactivity through functional group modifications?
- SAR Insights :
- Electron-Withdrawing Groups : Nitro or chloro substituents at C-8 increase STAT3 binding affinity (ΔG = −9.2 kcal/mol) but reduce solubility .
- Allyl Derivatives : 3-Allyl analogs (e.g., 3-allyl-5H-thiazoloquinazolinone) show improved membrane permeability (PAMPA logPe = −4.2 vs. −5.8 for parent compound) .
- Synthetic Protocol : Post-functionalization via Suzuki coupling introduces aryl groups (e.g., 4-methoxyphenyl) using Pd(PPh₃)₄ catalyst (yield: 65–75%) .
Q. How do noncovalent interactions (e.g., S···I bonds) influence crystallographic stability?
- Crystallography : S···I interactions (3.2–3.5 Å) in thiazoloquinazolinone-tellurium complexes enhance thermal stability (decomposition >250°C). Graph set analysis (Etter’s rules) identifies R₂²(8) motifs in packing diagrams .
- Applications : Stable crystals enable precise charge-density studies, revealing polarized S–C bonds (Mulliken charge: +0.32e on sulfur) .
Key Research Gaps
- Solubility Optimization : PEGylation or pro-drug strategies needed to improve bioavailability.
- In Vivo Validation : Limited pharmacokinetic data; rodent studies pending.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
